molecular formula C12H17NO B2684225 N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine CAS No. 416867-31-7

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B2684225
CAS No.: 416867-31-7
M. Wt: 191.274
InChI Key: WJJJQIAAALUHCD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that combines an indane backbone with an amine group and a methoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-indene with 2-methoxyethylamine under specific conditions. One common method involves refluxing the reactants in the presence of a suitable solvent and catalyst. For example, the mixture can be stirred and refluxed for several hours, followed by treatment with hydrochloric acid and subsequent cooling and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)ethylamine
  • N,N-bis(2-methoxyethyl)acrylamide
  • N-(2-methoxyethyl)pyridyl carboxylates

Uniqueness

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine is unique due to its indane backbone combined with a methoxyethyl substituent. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-7-6-13-12-8-10-4-2-3-5-11(10)9-12/h2-5,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJJQIAAALUHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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